n-(Acryloxyethyl)phthalimide

Free-radical polymerization Reaction kinetics Polymer processing

Generic acrylate monomers lack the phthalimide moiety needed for elevated T_g and predictable copolymerization. n-(Acryloxyethyl)phthalimide resolves this with: • Quantified reactivity ratios (r_AEP=0.29-0.30, r_MMA=3.02-3.07) for precise composition control • Fast UV cure kinetics (k_p/k_t^½=1.36 L^½ mol^⁻½ s^⁻½) for SLA/DLP resins • Tunable T_g via AEP feed ratio for electronics encapsulants Supplied ≥98% purity; global shipping available.

Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
CAS No. 15458-78-3
Cat. No. B092413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(Acryloxyethyl)phthalimide
CAS15458-78-3
SynonymsN-(ACRYLOXYETHYL) PHTHALIMIDE
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C13H11NO4/c1-2-11(15)18-8-7-14-12(16)9-5-3-4-6-10(9)13(14)17/h2-6H,1,7-8H2
InChIKeyVYIBURQFIHVDTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-(Acryloxyethyl)phthalimide Technical Overview


n-(Acryloxyethyl)phthalimide (CAS 15458-78-3; synonym: N-(2-acryloyloxyethyl)phthalimide, 2-phthalimidoethyl acrylate) is a functional acrylic monomer comprising a terminal acrylate ester linked via an ethylene spacer to a phthalimide heterocycle [1]. The compound has molecular formula C₁₃H₁₁NO₄ and molecular weight 245.23 g/mol . The acrylate moiety enables free-radical polymerization, while the phthalimide group contributes rigidity, thermal stability, and post-polymerization modification capacity [1]. The monomer is typically synthesized via a two-step route beginning with N-(2-hydroxyethyl)phthalimide followed by acryloylation .

Phthalimide-functional acrylate monomer
Copolymerization with MMA and styrenics
Post-polymerization backbone modification

Why n-(Acryloxyethyl)phthalimide Cannot Be Substituted


In-class compounds cannot be simply interchanged because the specific combination of acrylate reactivity, ethylene spacer length, and phthalimide structure in n-(Acryloxyethyl)phthalimide produces quantifiably distinct copolymerization behavior and thermal properties relative to alternatives. Generic alkyl acrylates lack the phthalimide group that imparts elevated glass transition temperatures and post-polymerization modification capacity [1]. Phthalimide methacrylate analogs exhibit different copolymerization reactivity ratios with methyl methacrylate (MMA) compared to the acrylate version [1], and the ethylene spacer between the ester and phthalimide moieties influences polymerization kinetics and thermal degradation pathways [2]. Substitution without accounting for these verified differences can alter copolymer composition drift, final glass transition temperature, and thermal degradation onset.

Phthalimide-free acrylates: Lack phthalimide-driven Tg and post-modification capacity
Methacrylate analogs: Different reactivity ratios with MMA alter copolymer composition
Spacer length changes: Ethylene spacer influences polymerization kinetics and thermal degradation

Quantitative Evidence for n-(Acryloxyethyl)phthalimide


Fast Polymerization Rate

n-(Acryloxyethyl)phthalimide (monomer A) exhibits a notably high free-radical polymerization rate compared to typical acrylate monomers. In dimethylformamide solution at 60°C with AIBN initiation, the monomer demonstrates a kinetic parameter k_p/k_t^½ = 1.36 L^½ mol^⁻½ s^⁻½ [1]. This value indicates a substantially higher polymerization rate than that observed for methyl methacrylate (MMA) under comparable conditions, which typically exhibits k_p/k_t^½ values in the range of approximately 0.10–0.20 L^½ mol^⁻½ s^⁻½ at 60°C [1].

Fast Polymerization Rate
Class-level
kp/kt½ = 1.36 L½ mol⁻½ s⁻½ vs. MMA ~0.10–0.20 (DMF, 60°C, AIBN)
Supports comparative polymerization rate assessment
Class-level inference; actual rates vary with conditions
Free-radical polymerization Reaction kinetics Polymer processing

Q-e Parameters for Copolymerization Control

The Alfrey-Price Q and e parameters for n-(Acryloxyethyl)phthalimide (AEP) have been determined from copolymerization data with methyl methacrylate, yielding Q = 0.27 and e = 0.71 [1]. The positive e value (+0.71) indicates that the monomer double bond is electron-deficient relative to styrene (e = -0.80), favoring alternating tendency with electron-rich comonomers. This contrasts with n-butyl acrylate (e ≈ 0.5–0.6) and styrene, providing distinct copolymerization behavior [1].

Q-e Parameters
Class-level
Q = 0.27, e = 0.71 vs. nBA Q~0.4–0.5, e~0.5–0.6; styrene Q=1.0, e=−0.80
Supports electron-deficient comonomer selection
Class-level Q-e scheme
Copolymerization Reactivity ratios Q-e scheme Polymer design

Reactivity Ratios with MMA

In free-radical copolymerization with methyl methacrylate (MMA, monomer M), n-(Acryloxyethyl)phthalimide (monomer A) exhibits reactivity ratios of r_A = 0.29 ± 0.02 and r_M = 3.02 ± 0.32 (linearization method) or r_A = 0.30 and r_M = 3.07 (non-linear least-squares) [1]. The product r_A × r_M ≈ 0.88–0.92 indicates a statistical copolymerization with slight alternating tendency [1].

Reactivity Ratios with MMA
Head-to-head
rAEP = 0.29–0.30, rMMA = 3.02–3.07 Product rAEP·rMMA ≈ 0.88–0.92
Enables composition drift prediction
DMF, 60°C, AIBN initiator
Copolymer composition control Reactivity ratios MMA copolymers Polymer architecture

Tunable Glass Transition Temperature

The glass transition temperature (T_g) of n-(Acryloxyethyl)phthalimide (AEP) copolymers with methyl methacrylate (MMA) increases systematically with AEP content [1]. While the pure poly(MMA) T_g is approximately 105°C, incorporation of AEP at 20–80 mol% yields copolymers with intermediate T_g values [1]. The T_g₁₂ value calculated via Johnston's equation is sensibly lower than the corresponding homopolymer T_g [1].

Tunable Glass Transition
Cross-study
Tg increases with AEP content vs. PMMA Tg ~105°C
Supports thermal design of copolymers
DSC measurement
Glass transition temperature Thermal properties Copolymer Tg DSC analysis

Composition-Dependent Thermal Degradation

The thermal stability of n-(Acryloxyethyl)phthalimide (AEP) copolymers with methyl methacrylate (MMA) depends directly on copolymer composition, as determined by thermogravimetric analysis (TGA) [1]. The onset of thermal degradation shifts according to the relative proportion of AEP versus MMA in the copolymer backbone [1].

Thermal Degradation
Cross-study
Td onset shifts with AEP/MMA composition
Supports thermal stability screening
TGA under controlled atmosphere
Thermal stability TGA Degradation temperature High-temperature performance

Post-Polymerization Backbone Modification

Polymers derived from phthalimide-containing acrylic monomers can undergo post-polymerization backbone modification via single-electron transfer (SET)-induced decarboxylation. This enables conversion of the phthalimide-containing units into alternative backbone structures that are inaccessible by direct polymerization . The transformation includes hydrogenation to ethylene units, alkene addition, and phosphonylation .

Backbone Modification
Class-level, Data to verify
Decarboxylative conversion to ethylene, alkene, phosphonate units
Supports novel polymer architecture research
No peer-reviewed sources; requires validation
Post-polymerization modification Polymer backbone editing Functional polymer synthesis Decarboxylation

n-(Acryloxyethyl)phthalimide Application Scenarios


High-T_g Optical & Coating Copolymers

The quantified reactivity ratios (r_AEP = 0.29–0.30, r_MMA = 3.02–3.07) and Q-e parameters (Q = 0.27, e = 0.71) enable precise control over copolymer composition when n-(Acryloxyethyl)phthalimide is copolymerized with methyl methacrylate or other acrylics [1]. This makes AEP suitable for designing copolymers with tunable glass transition temperatures for optical coatings, high-performance automotive finishes, and thermally stable encapsulants. The ability to predict composition drift during batch polymerization supports robust industrial process control and reproducible product quality [1].

Rapid-Cure Photocurable Resins

The high polymerization rate of n-(Acryloxyethyl)phthalimide (k_p/k_t^½ = 1.36 L^½ mol^⁻½ s^⁻½ in DMF at 60°C) [1] makes this monomer advantageous in UV-curable and photocurable resin systems where rapid cure and high throughput are essential. Potential applications include stereolithography (SLA) and digital light processing (DLP) 3D printing resins, fast-cure industrial coatings, and UV-curable adhesives. The faster polymerization kinetics can reduce layer cure times in additive manufacturing and increase line speeds in coating operations [1].

Backbone Modification for Advanced Architectures

n-(Acryloxyethyl)phthalimide-derived polymers are capable of undergoing post-polymerization backbone modification via SET-induced decarboxylation, enabling conversion to ethylene units, alkene adducts, or phosphonylated backbones . This capability supports research and development of polymers with architectures that cannot be achieved by direct monomer polymerization. Applications include synthesis of polyethylene-containing copolymers without ethylene gas handling, creation of sequence-defined polymers, and development of functional materials with tailored properties for biomedical or electronic applications .

Thermally Tunable Copolymers for Electronics & Structures

The composition-dependent glass transition temperature and thermal degradation behavior of AEP-MMA copolymers [2] support applications requiring predictable thermal performance. These copolymers can be formulated for electronics encapsulants where T_g must exceed operating temperature, structural adhesives for elevated-temperature environments, and coatings requiring thermal stability during post-cure processing. The ability to tune T_g by adjusting AEP feed ratio provides formulation flexibility without changing monomer platform [2].

Application
Selection Property
Validation Focus
High-Tg optical coatings & encapsulants
Copolymer composition control
Tg tunability via AEP/MMA ratio
Photocurable resins & 3D printing
Polymerization rate
Cure kinetics & throughput
Post-polymerization backbone editing
Decarboxylative modification capability
Functional group installation
High-temperature adhesives & encapsulants
Thermal stability & Tg
TGA & DSC composition mapping

Technical Documentation Hub

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